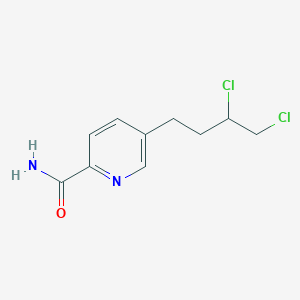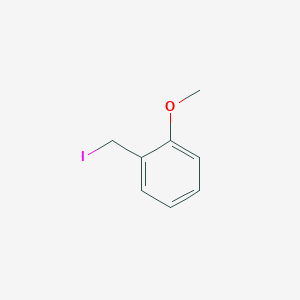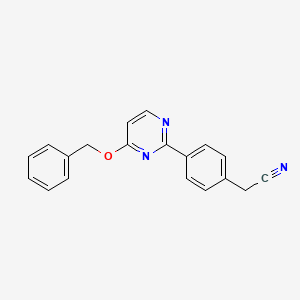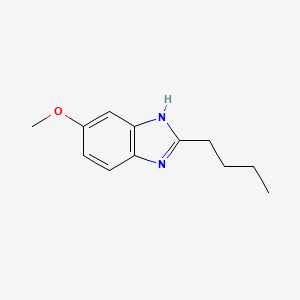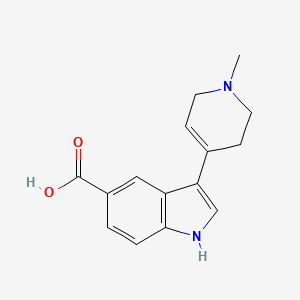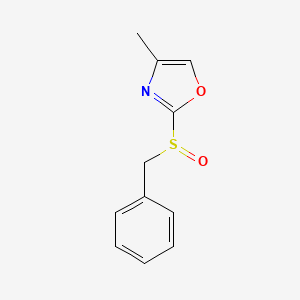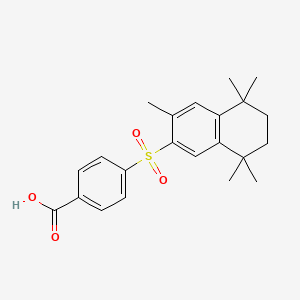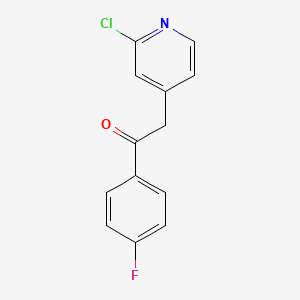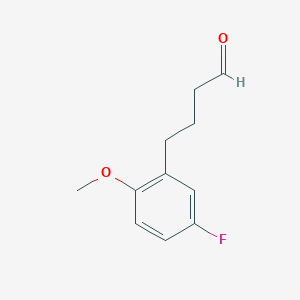
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3,3-dimethylbut-1-ene and Boc-protected amino acids.
Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation, hydrolysis, and protection steps.
Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.
化学反応の分析
Types of Reactions
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It is investigated for its potential as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions and conformational changes. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Similar Compounds
(S)-Boc-2-amino-3,3-dimethylbutanoic acid: A similar compound with a saturated side chain.
(S)-Boc-2-amino-3-methylpent-4-enoic acid: A compound with a different substitution pattern on the side chain.
(S)-Boc-2-amino-3,3-dimethylhex-4-enoic acid: A homolog with an extended carbon chain.
Uniqueness
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is unique due to its specific structural features, such as the presence of a double bond and the Boc protecting group. These characteristics confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15) |
InChIキー |
FPMRFGHGLLFAJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)
